![molecular formula C58H95BF2N4NaO11P B12388253 sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups and a unique arrangement of atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate involves several steps:
Formation of the octadec-9-enoyl groups: This step involves the esterification of octadec-9-enoic acid with a suitable alcohol under acidic conditions.
Attachment of the octadec-9-enoyl groups to the propyl backbone: This step requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds.
Introduction of the difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl group: This step involves a nucleophilic substitution reaction where the difluoro group is introduced using a suitable fluorinating agent.
Formation of the phosphate group: This step involves the phosphorylation of the ethyl group using a phosphorylating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the octadec-9-enoyl groups, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can occur at the difluoro groups, potentially leading to the formation of monofluoro or non-fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group, leading to the formation of various phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Monofluoro or non-fluorinated derivatives.
Substitution: Various phosphate esters.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and functional groups.
Material Science: It can be used in the synthesis of advanced materials with specific properties such as conductivity and biocompatibility.
Biology
Biomolecular Interactions: The compound can be used to study interactions between biomolecules due to its ability to form stable complexes with proteins and nucleic acids.
Drug Delivery: It can be used as a carrier for drug delivery systems due to its amphiphilic nature.
Medicine
Therapeutics: The compound can be explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Diagnostics: It can be used in diagnostic assays due to its ability to interact with specific biomolecules.
Industry
Coatings: The compound can be used in the formulation of coatings with specific properties such as hydrophobicity and antimicrobial activity.
Lubricants: It can be used as an additive in lubricants to enhance their performance.
Mechanism of Action
The compound exerts its effects through various mechanisms, including:
Molecular Targets: It interacts with specific proteins and enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- Sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl sulfate
- Sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl carbonate
Uniqueness
- Functional Groups : The presence of multiple functional groups, including the difluoro and phosphate groups, makes this compound unique.
- Structural Complexity : The intricate structure and arrangement of atoms contribute to its unique properties and potential applications.
Properties
Molecular Formula |
C58H95BF2N4NaO11P |
|---|---|
Molecular Weight |
1127.2 g/mol |
IUPAC Name |
sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C58H96BF2N4O11P.Na/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-56(67)73-47-53(76-57(68)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-75-77(70,71)74-44-42-63-58(69)72-43-41-62-55(66)40-39-51-37-38-52-46-54-49(3)45-50(4)64(54)59(60,61)65(51)52;/h19-22,37-38,45-46,53H,5-18,23-36,39-44,47-48H2,1-4H3,(H,62,66)(H,63,69)(H,70,71);/q;+1/p-1/b21-19-,22-20-;/t53-;/m1./s1 |
InChI Key |
GAAWQZUQXXWKNV-UVBBLKMXSA-M |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOC(=O)NCCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)C)C)(F)F.[Na+] |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOC(=O)NCCOP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)C)C)(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


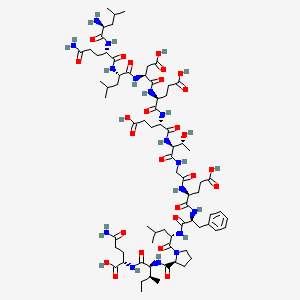
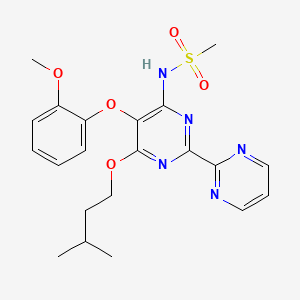

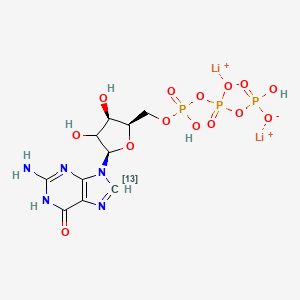
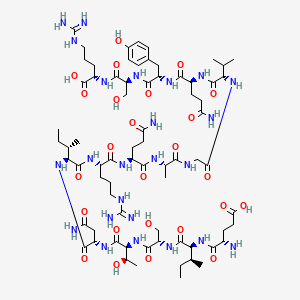

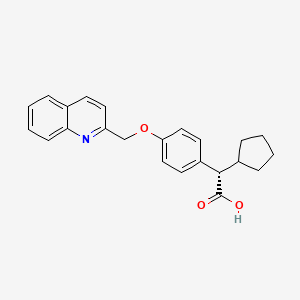
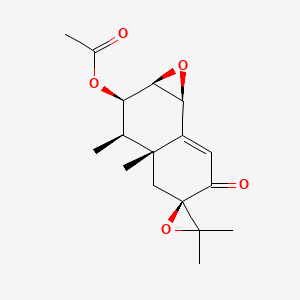
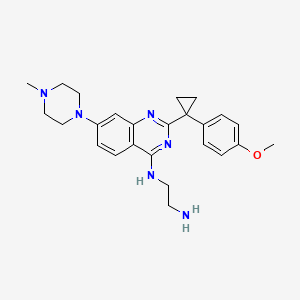
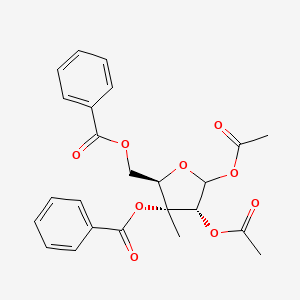

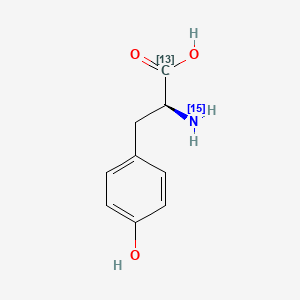
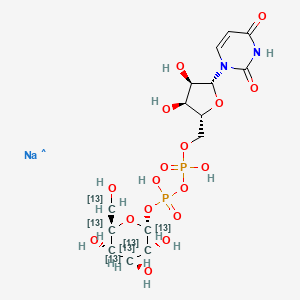
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)
